molecular formula C18H15N3O4 B7181114 N-[3-(2-amino-2-oxoethoxy)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B7181114
M. Wt: 337.3 g/mol
InChI Key: UOHRIZPBNXGONX-UHFFFAOYSA-N
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Description

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research This compound features a unique structure that includes an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Properties

IUPAC Name

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c19-16(22)11-24-14-8-4-7-13(9-14)20-17(23)15-10-25-18(21-15)12-5-2-1-3-6-12/h1-10H,11H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHRIZPBNXGONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)NC3=CC(=CC=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-amino-2-oxoethoxy)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl groups onto the oxazole ring.

    Attachment of the amino-oxoethoxy group: This step may involve nucleophilic substitution reactions where the amino-oxoethoxy group is introduced onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(2-amino-2-oxoethoxy)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-amino-2-oxoethoxy)phenyl]-3-(3-thienyl)propanamide
  • Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates

Uniqueness

N-[3-(2-amino-2-oxoethoxy)phenyl]-2-phenyl-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

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